2-(2,5-Dichlorophenyl)-1-fluoronaphthalene 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899802
InChI: InChI=1S/C16H9Cl2F/c17-11-6-8-15(18)14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-9H
SMILES:
Molecular Formula: C16H9Cl2F
Molecular Weight: 291.1 g/mol

2-(2,5-Dichlorophenyl)-1-fluoronaphthalene

CAS No.:

Cat. No.: VC15899802

Molecular Formula: C16H9Cl2F

Molecular Weight: 291.1 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dichlorophenyl)-1-fluoronaphthalene -

Specification

Molecular Formula C16H9Cl2F
Molecular Weight 291.1 g/mol
IUPAC Name 2-(2,5-dichlorophenyl)-1-fluoronaphthalene
Standard InChI InChI=1S/C16H9Cl2F/c17-11-6-8-15(18)14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-9H
Standard InChI Key IKULHZYCPWHXTP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=CC(=C3)Cl)Cl

Introduction

2-(2,5-Dichlorophenyl)-1-fluoronaphthalene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It features a naphthalene ring substituted with a dichlorophenyl group at the 2-position and a fluorine atom at the 1-position. The presence of both chlorine and fluorine atoms imparts unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene typically involves multi-step organic reactions. Common methods include the use of continuous flow reactors to enhance efficiency and scalability. The specific outcomes of these reactions depend on the reagents and conditions employed.

Biological Activity and Potential Applications

Research into the biological activity of 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene is limited but suggests potential interactions with biological targets. Compounds with similar structures often exhibit antimicrobial and anticancer properties. The unique halogen substitutions may enhance its activity against specific enzymes or receptors, necessitating further investigation to elucidate its therapeutic potential.

Potential ApplicationDescription
Medicinal ChemistryPotential antimicrobial and anticancer properties
Materials ScienceUnique chemical properties for material innovations

Interaction Studies

Interaction studies involving 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene are crucial for understanding its biological effects. Preliminary studies suggest that compounds with similar structures can interact with cytochrome P450 enzymes, influencing metabolic pathways. Further research is needed to determine its specific interactions and mechanisms of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene. Notable examples include other halogenated naphthalenes, which may exhibit different biological activity profiles based on their substitution patterns.

CompoundStructural FeaturesUnique Aspects
1-(2,5-Dichlorophenyl)-4-fluoronaphthaleneDifferent substitution patternDifferent biological activity profile
2,7-Dichlorofluorene derivativesFluorene core with dichloro substitutionExhibits antimicrobial and anticancer properties

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